Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate
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Overview
Description
Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate is an organic compound with the molecular formula C20H22O2 It is a derivative of pentenoic acid and is characterized by the presence of two phenyl groups and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate typically involves the esterification of 3,3-dimethyl-5,5-diphenylpent-4-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a reactant in Heck reactions and electrophilic trifluoromethylthiolation of carbonyl compounds.
Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical pathways. The phenyl groups may also interact with aromatic receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Methyl 3,3-dimethylpent-4-enoate: A structurally similar compound with a simpler structure lacking the phenyl groups.
3,3-Dimethyl-5,5-diphenylpent-4-en-2-one: Another related compound with a ketone functional group instead of an ester.
Properties
CAS No. |
56405-97-1 |
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Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate |
InChI |
InChI=1S/C20H22O2/c1-20(2,15-19(21)22-3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3 |
InChI Key |
DGTGFSOMAGRDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)OC)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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